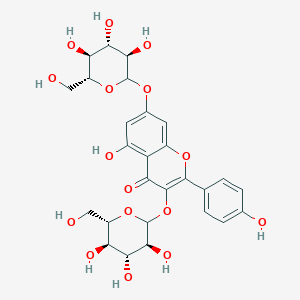

Kaempferol-3,7-di-o-glucoside

Description

BenchChem offers high-quality Kaempferol-3,7-di-o-glucoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kaempferol-3,7-di-o-glucoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H30O16 |

|---|---|

Molecular Weight |

610.5 g/mol |

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-5-12(31)16-13(6-11)40-24(9-1-3-10(30)4-2-9)25(19(16)34)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15+,17-,18+,20+,21-,22-,23+,26?,27?/m1/s1 |

InChI Key |

XFFQVRFGLSBFON-XXDGXDFCSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Molecular structure and weight of Kaempferol-3,7-di-o-glucoside

The following technical guide provides an in-depth analysis of Kaempferol-3,7-di-O-glucoside, designed for researchers in phytochemistry and drug discovery.

Molecular Architecture, Biosynthesis, and Analytical Characterization

Executive Summary

Kaempferol-3,7-di-O-glucoside (C₂₇H₃₀O₁₆) is a flavonol diglycoside of significant pharmacological interest, particularly in the fields of neuroprotection and metabolic regulation.[1][2][3][4] Unlike its mono-glycosylated counterparts (e.g., Astragalin), the dual glycosylation at the C-3 and C-7 positions confers unique solubility profiles and metabolic stability.[2][3] Recent isolation from Evolvulus alsinoides and Morettia philaena has highlighted its potential as an inhibitor of acetylcholinesterase (AChE) and

This guide synthesizes the structural data, biosynthetic logic, and isolation protocols required to work with this compound rigorously.

Molecular Architecture & Physicochemical Profile[3]

The molecule consists of the aglycone kaempferol (3,5,7,4'-tetrahydroxyflavone) conjugated with two glucose moieties via

Structural Specifications

| Property | Data |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |

| Common Name | Kaempferol 3,7-diglucoside |

| CAS Registry | 25615-14-9 |

| Molecular Formula | C₂₇H₃₀O₁₆ |

| Molecular Weight (Avg) | 610.52 g/mol |

| Monoisotopic Mass | 610.1534 Da |

| Polar Surface Area | ~266 Ų |

| Solubility | High in MeOH, EtOH, DMSO; Moderate in H₂O; Insoluble in non-polar solvents (Hexane).[1][2][3][4][5][6][7][8][9] |

Structural Logic

The attachment of glucose at C-7 is chemically distinct from C-3.[3] The C-7 hydroxyl is more acidic due to conjugation with the carbonyl at C-4.[3] Glycosylation here disrupts the potential for ionization at physiological pH, altering the compound's pKa profile compared to Kaempferol-3-O-glucoside.[3]

Analytical Characterization: A Self-Validating System

To ensure scientific integrity, identification must rely on orthogonal data sets: Mass Spectrometry (MS) for mass/fragmentation and Nuclear Magnetic Resonance (NMR) for linkage position.[3]

Mass Spectrometry (MS/MS) Fingerprinting

In negative ion mode (ESI-), the compound yields a molecular ion

-

Precursor: m/z 609

-

Fragment 1: m/z 447

(Loss of one hexose, typically C-7 due to lower steric hindrance).[3] -

Fragment 2: m/z 285

(Loss of second hexose, yielding the radical aglycone ion).[3]

Visualization: MS Fragmentation Logic

Figure 1: ESI(-) Fragmentation pathway.[3] The sequential loss of 162 Da units confirms the presence of two hexose moieties.

NMR Validation (Key Shifts)

NMR is required to distinguish the 3,7-diglucoside from the 3,4'-diglucoside.[2][3]

-

C-3 Position: Glycosylation causes an upfield shift of the C-3 signal (approx.[3][6]

133-135 ppm) relative to the aglycone.[3] -

C-7 Position: Glycosylation at C-7 typically causes a slight downfield shift of the C-7 signal and affects the correlation of protons H-6 and H-8 in the HMBC spectrum.

-

Anomeric Protons: Two distinct doublets in the

H NMR (

Biosynthetic Trajectory

Understanding the biosynthesis is critical for metabolic engineering or selecting plant sources for extraction. The pathway follows the general phenylpropanoid route, diverging at the glycosyltransferase steps.

-

Core Flavonoid Synthesis: Phenylalanine

... -

Sequential Glycosylation:

Visualization: Biosynthesis Pathway

Figure 2: Sequential glycosylation pathway from the aglycone Kaempferol to the 3,7-diglucoside.[2][3]

Experimental Protocol: Isolation & Purification

This protocol is adapted from methodologies used for Evolvulus alsinoides and Ginkgo biloba. It utilizes polarity-based partitioning followed by chromatographic resolution.[3]

Reagents & Materials

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Petroleum Ether, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).[2][3]

-

Stationary Phase: Silica gel (60-120 mesh), Sephadex LH-20.[3]

-

Detection: UV lamp (254/366 nm), FeCl₃ spray reagent.[3]

Step-by-Step Workflow

-

Extraction: Macerate air-dried plant powder in 70% EtOH (1:10 w/v) for 48 hours. Filter and concentrate in vacuo at 40°C.

-

Defatting: Suspend crude extract in water. Partition with Petroleum Ether (

) to remove lipids and chlorophyll.[3] Discard organic layer. -

Enrichment: Partition the aqueous layer with Ethyl Acetate (

). -

Chromatography:

-

Polishing: Purify active fractions using Sephadex LH-20 (eluent: MeOH) to remove tannins and polymeric impurities.[3]

Visualization: Extraction Workflow

Figure 3: Polarity-driven isolation workflow targeting the diglycoside fraction.

References

-

PubChem. (2025).[3][5][7][10] Kaempferol 3,7-diglucoside (CID 6325460).[2][3][10] National Library of Medicine. [Link][2][3]

-

Sundaramoorthy, P. M. K., & Packiam, K. K. (2020).[3][11][12] Extraction, isolation and identification of kaempferol 3,7–Diglucoside in the leaf extracts of Evolvulus alsinoides (Linn.) and its inhibition potency against

-amylase, -

Ablajan, K., et al. (2006).[3] Fragmentation pattern of kaempferol 3,7-di-O-glycoside in negative ion mode. Rapid Communications in Mass Spectrometry. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kaempferol 3-O-sinapoyl-sophoroside 7-O-glucoside | C44H50O25 | CID 131750836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kaempferol 3-O-rhamnoside-7-O-glucoside | C27H30O15 | CID 90795788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kaempferol-3,7-di-O-β-glucoside | Amylase | Glucosidase | TargetMol [targetmol.com]

- 5. Kaempferol 3-rutinoside-7-glucoside | C33H40O20 | CID 21676298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. efashare.b-cdn.net [efashare.b-cdn.net]

- 7. Kaempferol-3,7-O-diglucoside, tms- | C57H110O16Si10 | CID 553491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing Compound Kaempferol 3,7-O-diglucoside (FDB097303) - FooDB [foodb.ca]

- 9. PhytoBank: Showing kaempferol 3-O-sophoroside-7-O-beta-D-glucopyranoside (PHY0024656) [phytobank.ca]

- 10. Kaempferol 3,7-diglucoside | C27H30O16 | CID 6325460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. phcog.com [phcog.com]

- 12. phcog.com [phcog.com]

- 13. jocpr.com [jocpr.com]

Natural plant sources of Kaempferol-3,7-di-o-glucoside

Topic: Natural Plant Sources of Kaempferol-3,7-di-O-glucoside Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Botanical Reservoirs, Biosynthetic Mechanics, and Isolation Protocols[2][3]

Executive Summary

Kaempferol-3,7-di-O-glucoside (K3,7dG) is a specific flavonol glycoside increasingly investigated for its neuroprotective (anti-Alzheimer’s), antidiabetic, and antioxidant properties.[2] Unlike its aglycone counterpart, the 3,7-diglycosidic substitution pattern confers unique solubility and metabolic stability profiles. This guide synthesizes the primary botanical sources, delineates the specific enzymatic pathways (UGTs) responsible for its biosynthesis, and provides a self-validating protocol for its extraction and isolation.

Part 1: Chemical Identity & Structural Significance

Before isolating the compound, it is critical to distinguish K3,7dG from its structural isomers (e.g., Kaempferol-3-O-rutinoside or Kaempferol-7-O-neohesperidoside).

-

IUPAC Name: 3,7-bis(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one[3]

-

Common Synonyms: Kaempferol 3,7-diglucoside; Kaempferin.[4]

-

Molecular Formula: C₂₇H₃₀O₁₆[3]

-

Molecular Weight: 610.52 g/mol

-

Key Structural Feature: The presence of glucose moieties at both C3 and C7 positions stabilizes the molecule against auto-oxidation compared to the aglycone, while altering its transport kinetics across the intestinal epithelium.

Part 2: Primary Botanical Reservoirs

While ubiquitous in trace amounts, viable quantities for isolation are restricted to specific genera. The following table consolidates high-yield sources validated by chromatographic analysis.

| Botanical Source | Family | Plant Part | Concentration / Notes |

| Equisetum hyemale (Horsetail) | Equisetaceae | Stems | Primary Source. Identified as a major flavonol alongside quercetin glycosides. Robust extraction potential via methanolic maceration. |

| Phaseolus vulgaris (Common Bean) | Fabaceae | Seed Coat | Dietary Source. Found specifically in Red and Black bean varieties (12.5–167.5 µg/g).[5] Cooking (autoclaving) enhances extractability by releasing bound phenolics. |

| Carthamus tinctorius (Safflower) | Asteraceae | Florets | Contains K3,7dG synthesized via specific glycosyltransferases (CtOGT1/2).[6] |

| Evolvulus alsinoides | Convolvulaceae | Leaves | Validated source for Alzheimer’s research; extract shows potent AChE inhibitory activity.[2] |

| Morettia philaena | Brassicaceae | Aerial Parts | Source of K3,7dG used in amyloid-β fibril inhibition studies.[2] |

| Delphinium staphisagria | Ranunculaceae | Aerial Parts | Historical source; exhibits trypanocidal activity.[3] |

Part 3: Biosynthetic Pathway[9]

Understanding the biosynthesis is crucial for metabolic engineering or selecting plant variants with higher yields.[1] The synthesis involves the sequential glycosylation of Kaempferol by UDP-dependent glycosyltransferases (UGTs).

Mechanism:

-

Precursor: Kaempferol (aglycone) is derived from the phenylpropanoid pathway.[1]

-

3-O-Glycosylation: Typically the first step, catalyzed by enzymes like UGT78D2 (in Arabidopsis) or CtOGT1 (in Safflower).

-

7-O-Glycosylation: The second glucose is added to the 7-OH position. In Carthamus tinctorius, CtOGT1 exhibits promiscuity, capable of catalyzing both 3-OH and 7-OH glycosylations to form the di-glucoside.

Caption: Biosynthetic route of Kaempferol-3,7-di-O-glucoside highlighting the critical role of regioselective UGTs (CtOGT1/UGT78D2).

Part 4: Extraction & Isolation Protocol

This protocol is designed for Equisetum hyemale or Phaseolus vulgaris (seed coats), but is adaptable to other biomass. It prioritizes the prevention of hydrolysis (loss of sugar moieties).

Phase 1: Pre-treatment & Extraction

Objective: Maximize yield while inhibiting endogenous glucosidases.

-

Lyophilization: Freeze-dry plant material immediately to stop enzymatic degradation.

-

Pulverization: Grind to a fine powder (<60 mesh).

-

Solvent System: 70% Methanol (aq) or 40% Ethanol (aq).

-

Note: Avoid hot acid extraction, which hydrolyzes O-glycosidic bonds.

-

-

Method: Ultrasound-Assisted Extraction (UAE).

-

Parameters: 40 kHz, 30°C, 30 mins.

-

Ratio: 1:20 (w/v).

-

Phase 2: Fractionation (The "Self-Validating" Step)

Objective: Remove lipophilic chlorophylls and polar impurities.

-

Evaporation: Remove organic solvent (MeOH/EtOH) under vacuum at <45°C. Retain the aqueous phase.

-

Partitioning:

-

Wash 1 (Hexane): Extract aqueous phase with n-hexane (3x). Discard Hexane layer (removes lipids/waxes).

-

Wash 2 (Chloroform): Extract aqueous phase with Chloroform (3x). Discard Chloroform layer (removes pigments/aglycones).

-

Extraction (Ethyl Acetate/n-Butanol): Extract the remaining aqueous phase with Ethyl Acetate (or n-Butanol if K3,7dG is stubborn). Collect this fraction. K3,7dG typically partitions here.[7]

-

Phase 3: Purification & Identification

-

Column Chromatography: Sephadex LH-20.

-

Eluent: 100% Methanol.

-

-

Preparative HPLC:

-

Column: C18 Reverse Phase (e.g., 5µm, 250 x 10mm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Target: K3,7dG elutes earlier than the aglycone (Kaempferol) and mono-glucosides due to higher polarity.

-

Caption: Step-by-step isolation workflow emphasizing polarity-based fractionation to isolate the diglucoside.

Part 5: Pharmacological Applications[1][11][12][13]

The 3,7-diglucoside structure confers specific bioactivities distinct from the aglycone.

-

Neuroprotection (Alzheimer's Model):

-

Mechanism: K3,7dG inhibits the aggregation of Amyloid-β (Aβ1-42) fibrils.[8]

-

Enzyme Inhibition: Demonstrates inhibition of Acetylcholinesterase (AChE), reducing the breakdown of acetylcholine.

-

Cytotoxicity: Shows lower neurotoxicity in SH-SY5Y cells compared to other flavonoids.

-

-

Antidiabetic Potential:

-

Bioavailability:

-

The 3,7-substitution prevents rapid glucuronidation at these positions during Phase II metabolism, potentially altering its circulation time and tissue distribution compared to Kaempferol-3-glucoside.

-

References

-

Pavithra, M. S., & Kannan, K. P. (2020). Extraction, isolation and identification of kaempferol 3,7–Diglucoside in the leaf extracts of Evolvulus alsinoides (Linn.) and its inhibition potency against α-amylase, α-glucosidase, Acetylcholinesterase and amyloid aggregation.[9] Pharmacognosy Magazine, 16(69), 227.

-

Xie, Y., et al. (2024). Highly Promiscuous Flavonoid Di-O-glycosyltransferases from Carthamus tinctorius L. International Journal of Molecular Sciences, 25(3), 1546.

-

Campa-Siqueiros, P. I., et al. (2023).[10] Horsetail (Equisetum hyemale) Extract Accelerates Wound Healing in Diabetic Rats by Modulating IL-10 and MCP-1 Release and Collagen Synthesis. Pharmaceuticals, 16(4), 518.

-

Hart, J. J., et al. (2008). Bioaccessibility of phenols in common beans (Phaseolus vulgaris L.) and iron (Fe) availability to Caco-2 cells.[5] Journal of Agricultural and Food Chemistry, 56(16), 6928-6934.

-

TargetMol. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Kaempferol-3,7-di-O-β-glucoside | Amylase | Glucosidase | TargetMol [targetmol.com]

- 3. Kaempferol 3,7-diglucoside | C27H30O16 | CID 6325460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kaempferol 3,7-di-O-glucoside | CAS:25615-14-9 | Manufacturer ChemFaces [chemfaces.com]

- 5. Bioaccessibility of phenols in common beans ( Phaseolus vulgaris L.) and iron (Fe) availability to Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly Promiscuous Flavonoid Di-O-glycosyltransferases from Carthamus tinctorius L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. phcog.com [phcog.com]

- 10. Horsetail (Equisetum hyemale) Extract Accelerates Wound Healing in Diabetic Rats by Modulating IL-10 and MCP-1 Release and Collagen Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthetic pathway of Kaempferol-3,7-di-o-glucoside in flavonoids

Executive Summary

Kaempferol-3,7-di-O-glucoside is a highly bioactive flavonol glycoside recognized for its robust antioxidant capacity, neuroprotective properties against amyloid-β peptide-induced injury, and potent inhibition of α-amylase and acetylcholinesterase (1)[1]. In plant systems, its biosynthesis represents a sophisticated metabolic funneling process where the general phenylpropanoid pathway converges with highly regioselective uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs). This whitepaper deconstructs the biochemical causality, enzymatic kinetics, and self-validating experimental workflows required to study and engineer the biosynthesis of this critical metabolite.

The Core Flavonoid Scaffold Biosynthesis

The biogenesis of the kaempferol aglycone relies on the highly conserved phenylpropanoid pathway. The metabolic flux is initiated by the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL). Subsequent hydroxylation and CoA-ligation yield p-coumaroyl-CoA.

The committed step to flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS), a type III polyketide synthase that performs a sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Following stereospecific isomerization by Chalcone Isomerase (CHI) and hydroxylation by Flavanone 3-hydroxylase (F3H), the intermediate dihydrokaempferol is oxidized by Flavonol Synthase (FLS) to yield the mature aglycone, kaempferol (2)[2].

Core flavonoid biosynthetic pathway from L-Phenylalanine to Kaempferol aglycone.

The Glycosylation Cascade: UGT-Mediated Regioselectivity

Glycosylation is the terminal modification phase, fundamentally altering the solubility, stability, and bioavailability of the flavonoid. The conversion of kaempferol to kaempferol-3,7-di-O-glucoside is driven by Family 1 UGTs, which utilize UDP-glucose as the sugar donor.

Recent multi-omics profiling of Carthamus tinctorius L. (safflower) has isolated highly promiscuous di-O-glycosyltransferases, specifically CtOGT1 and CtOGT2 , which exhibit exceptional catalytic efficiency for two-step O-glycosylation (3)[3].

Mechanistic Causality: The 3-OH and 7-OH positions on the kaempferol backbone possess different pKa values and steric environments. Enzymes like CtUGT3 are highly specific for mono-glycosylation, primarily yielding kaempferol-3-O-glucoside (astragalin) (4)[4]. However, CtOGT1 and CtOGT2 possess a more accommodating active site pocket, allowing them to accept the bulky mono-glycosylated intermediate and catalyze a secondary nucleophilic attack by the remaining free hydroxyl group on a new UDP-glucose molecule, finalizing the di-O-glycoside structure (3)[3].

UGT-mediated two-step O-glycosylation cascade forming Kaempferol-3,7-di-O-glucoside.

Quantitative Substrate Specificity & Regioselectivity

Understanding the specific catalytic profiles of these UGTs is critical for metabolic engineering and synthetic biology applications. The following table synthesizes the functional divergence of key UGTs involved in this pathway.

| Enzyme | Source Organism | Primary Acceptor | Major Synthesized Products | Regioselectivity & Notes |

| CtOGT1 | Carthamus tinctorius | Kaempferol | Kaempferol-3-O-glucoside, Kaempferol-7-O-glucoside, Kaempferol-3,7-di-O-glucoside | High efficiency for sequential 3-OH and 7-OH di-O-glycosylation. |

| CtOGT2 | Carthamus tinctorius | Kaempferol | Kaempferol-3-O-glucoside, Kaempferol-7-O-glucoside, Kaempferol-3,7-di-O-glucoside | Capable of di-glycosylation, but with lower catalytic turnover than CtOGT1. |

| CtUGT3 | Carthamus tinctorius | Kaempferol | Kaempferol-3-O-glucoside (Astragalin), Kaempferol-7-O-glucoside | Strictly mono-glycosylation; struggles to convert mono-glycosides to di-glycosides. |

| CsUGT78A14-1 | Camellia sinensis | Kaempferol | Kaempferol-3,7-di-O-glucoside , Kaempferol mono-glucosides | Environmental stress-responsive UGT; produces di-O-glucosides under cold stress. |

(Data synthesized from[3],[4], and[5])

Self-Validating Experimental Methodologies

To definitively prove the biosynthetic capability of a candidate UGT to produce Kaempferol-3,7-di-O-glucoside, one must employ a self-validating in vitro enzymatic assay coupled with mass spectrometry.

Step-by-Step Protocol: In Vitro UGT Characterization

-

Heterologous Expression: Clone the target gene (e.g., CtOGT1) into a pET-28a(+) vector and transform into E. coli BL21(DE3). Induce expression using 0.5 mM IPTG at 16°C for 16 hours.

-

Protein Purification: Purify the His-tagged recombinant protein utilizing Ni-NTA affinity chromatography. Elute with a 250 mM imidazole buffer.

-

Enzymatic Reaction Assembly: In a 100 μL reaction volume, combine 50 mM Na2HPO4–NaH2PO4 buffer (pH 8.0), 1 μM purified UGT, 1 mM UDP-glucose (sugar donor), and 100 μM kaempferol (sugar acceptor).

-

Incubation & Termination: Incubate the mixture at 37°C for 6 hours. Terminate the reaction by adding 200 μL of ice-cold methanol.

-

LC-MS/MS Quantification: Centrifuge the sample and analyze the supernatant via LC-MS/MS. Look for the parent aglycone (m/z 286), mono-glucosides (m/z 448), and the target Kaempferol-3,7-di-O-glucoside (m/z 610).

Self-validating experimental workflow for in vitro UGT enzyme characterization.

References

-

[2] Seasonal dynamics and molecular regulation of flavonoid biosynthesis in Cyclocarya paliurus (Batal.) Iljinsk - Frontiers - 2

-

[3] Highly Promiscuous Flavonoid Di-O-glycosyltransferases from Carthamus tinctorius L. - MDPI / PMC - 3

-

[4] Identification and Characterization of CtUGT3 as the Key Player of Astragalin Biosynthesis in Carthamus tinctorius L. - ACS Publications -4

-

[6] Identification and Characterization of CtUGT3 as the Key Player of Astragalin Biosynthesis in Carthamus tinctorius L. - PMC - 6

-

[1] Kaempferol-3,7-di-O-β-glucoside (Synonyms: Kaempferol 3,7-diglucoside) - MedChemExpress - 1

-

[5] Genome-wide identification of UDP-glycosyltransferases in the tea plant (Camellia sinensis) and their biochemical and physiological functions - PMC - 5

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Seasonal dynamics and molecular regulation of flavonoid biosynthesis in Cyclocarya paliurus (Batal.) Iljinsk [frontiersin.org]

- 3. Highly Promiscuous Flavonoid Di-O-glycosyltransferases from Carthamus tinctorius L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Genome-wide identification of UDP-glycosyltransferases in the tea plant (Camellia sinensis) and their biochemical and physiological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of CtUGT3 as the Key Player of Astragalin Biosynthesis in Carthamus tinctorius L - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and solubility profile of Kaempferol-3,7-di-o-glucoside

Topic: Chemical Properties and Solubility Profile of Kaempferol-3,7-di-O-glucoside Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

High-Purity Flavonol Glycoside for Neuroprotective and Metabolic Research [1]

Executive Summary

Kaempferol-3,7-di-O-glucoside (CAS: 25615-14-9) is a bioactive flavonol glycoside distinct from its isomer, astragalin (3-O-glucoside), and its analog, kaempferitrin (3,7-dirhamnoside). Characterized by the attachment of glucose moieties at the C3 and C7 positions of the kaempferol aglycone, this compound exhibits enhanced polarity and altered metabolic stability compared to its aglycone form.

This guide provides a definitive technical analysis of its physicochemical properties, solubility limits, stability profiles, and validated experimental protocols. It is designed to support researchers in optimizing extraction, formulation, and analytical characterization workflows.

Chemical Identity & Structural Analysis[1][2]

The dual glycosylation at C3 and C7 significantly lowers the logP of the molecule compared to kaempferol, increasing its hydrophilicity while imposing steric bulk that influences its binding affinity to targets like

Table 1: Chemical Identification Data

| Parameter | Technical Specification |

| Common Name | Kaempferol 3,7-diglucoside |

| Synonyms | Kaempferol-3,7-di-O- |

| CAS Number | 25615-14-9 |

| Molecular Formula | C |

| Molecular Weight | 610.52 g/mol |

| Appearance | Yellow Crystalline Powder |

| SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |

Physicochemical Properties & Solubility Profile[3][4][5]

Understanding the solubility thermodynamics of Kaempferol-3,7-di-O-glucoside is critical for preventing precipitation in biological assays. Unlike the aglycone, the diglucoside is relatively resistant to passive membrane diffusion but highly soluble in polar aprotic solvents.

Table 2: Solubility & Physical Constants

| Solvent / Property | Solubility Limit (Approx. at 25°C) | Notes & Handling Recommendations |

| DMSO | 40 mg/mL (65 mM) | Preferred Solvent. Optimal for stock solutions.[2] Stable at -80°C. |

| Methanol | Soluble | Good for extraction and analytical standards. |

| Ethanol | Soluble | Lower solubility than DMSO; often used for intermediate dilutions. |

| Water / PBS | < 0.5 mg/mL | Poor. Rapid precipitation occurs upon dilution from DMSO if concentration >100 |

| LogP (Predicted) | -0.69 to -1.1 | Hydrophilic nature due to dual sugar moieties. |

| pKa (Acidic) | ~7.08 | Deprotonation of phenolic -OH groups occurs at neutral/basic pH. |

Diagram 1: Solubility & Formulation Workflow

This diagram illustrates the critical pathway for preparing stable biological assay solutions, highlighting the "Danger Zone" where precipitation is likely.

Caption: Step-by-step solubilization protocol to avoid compound crashing. Maintain <1% DMSO in final bioassays.

Stability & Degradation Kinetics

-

Hydrolysis Sensitivity: The O-glycosidic bonds at C3 and C7 are susceptible to acid hydrolysis (yielding Kaempferol aglycone) and enzymatic hydrolysis (via

-glucosidases). Avoid prolonged exposure to acidic buffers (pH < 4) or non-sterile media containing glycosidase-active serum. -

Photostability: Like most flavonols, the conjugated

-system absorbs UV light strongly, leading to photo-oxidation. Protocol: All handling must be performed under low-light conditions or using amber glassware. -

Thermal Stability: Stable in solid state. In solution, degradation accelerates >37°C.

Storage Protocol:

-

Powder: -20°C, desiccated, dark (Shelf life: 3 years).

-

DMSO Stock: -80°C, aliquoted to avoid freeze-thaw cycles (Shelf life: 6-12 months).

Experimental Protocols

A. Extraction & Isolation (From Evolvulus alsinoides or Brassica rapa)

Rationale: Polar glycosides require hydro-alcoholic extraction to disrupt cell walls and solubilize the sugar moieties.

-

Pre-treatment: Dry plant material (leaves/stems) and grind to a fine powder (mesh size 40-60).

-

Defatting (Optional but Recommended): Macerate with Petroleum Ether or n-Hexane for 24h to remove lipids and chlorophyll. Discard solvent.

-

Extraction:

-

Solvent: 70% Methanol or 80% Ethanol in water.

-

Method: Ultrasonic-assisted extraction (30 min, <40°C) or Cold Maceration (48h).

-

Ratio: 1:10 (w/v).

-

-

Partitioning: Evaporate alcohol. Partition the remaining aqueous phase sequentially with Ethyl Acetate (removes aglycones/monoglycosides) and n-Butanol. Kaempferol-3,7-diglucoside typically partitions into the n-Butanol or remains in the Aqueous phase due to high polarity.

B. Analytical Characterization (HPLC-DAD/MS)

Standardized method for quantification and purity assessment.

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Luna, 5

m, 250 x 4.6 mm). -

Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Gradient Profile:

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 265 nm (Band II) and 345 nm (Band I).

-

Mass Spec: ESI Negative Mode. Look for parent ion

m/z.[1]

Diagram 2: Analytical & Isolation Logic

Visualizing the separation logic based on polarity.

Caption: Fractionation workflow. The target compound concentrates in the n-Butanol fraction due to its diglycosidic polarity.

References

-

PubChem. Kaempferol 3,7-diglucoside (CID 6325460).[1] National Library of Medicine.

-

Sundaramoorthy, P. M., & Packiam, K. K. (2020).Extraction, isolation and identification of kaempferol 3,7–Diglucoside in the leaf extracts of Evolvulus alsinoides (Linn.) and its inhibition potency against

-amylase, -

TargetMol.Kaempferol-3,7-di-O-

-glucoside Product Sheet & Solubility Data. -

ChemFaces. Kaempferol 3,7-di-O-glucoside Datasheet.

-

BenchChem. Quantification of Kaempferol Glycosides by HPLC: Standard Protocols.

Sources

Kaempferol-3,7-di-o-glucoside CAS number and chemical identifiers

Topic: Kaempferol-3,7-di-O-glucoside CAS number and chemical identifiers Content Type: Technical Monograph / Research Guide Audience: Researchers, Senior Scientists, Drug Discovery Specialists[1]

Chemical Identity, Bioactivity, and Analytical Characterization[2][3]

Executive Summary

Kaempferol-3,7-di-O-glucoside (CAS 25615-14-9) is a bioactive flavonol diglycoside found in medicinal flora such as Equisetum (horsetail), Brassica species, and Ginkgo biloba.[1][2] Unlike its aglycone parent kaempferol, the 3,7-diglucoside exhibits distinct pharmacokinetics due to enhanced hydrophilicity conferred by the dual glycosylation at the C3 and C7 positions.

Current research prioritizes this molecule for its neuroprotective capacity—specifically its ability to inhibit acetylcholinesterase (AChE) and mitigate amyloid-

Chemical Identity & Nomenclature[1][4][5][6][7]

This section establishes the unambiguous identification of the molecule, essential for regulatory compliance and database integration.

Core Identifiers

| Identifier Type | Value | Notes |

| Common Name | Kaempferol-3,7-di-O-glucoside | Also known as Kaempferol 3,7-diglucoside |

| CAS Registry Number | 25615-14-9 | Primary identifier for purchasing/regulatory |

| PubChem CID | 6325460 | Linked to NIH databases |

| Molecular Formula | C | |

| Molecular Weight | 610.52 g/mol | Monoisotopic mass: 610.153 |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one | Defines stereochemistry of glucose moieties |

Structural Codes

-

SMILES (Canonical): C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O

-

InChI: InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-5-12(31)16-13(6-11)40-24(9-1-3-10(30)4-2-9)25(19(16)34)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1

Physicochemical Profile

Understanding the physical behavior of Kaempferol-3,7-di-O-glucoside is critical for designing extraction solvents and formulation vehicles.[1]

-

Solubility:

-

High: DMSO, Pyridine, Methanol/Water mixtures.[2]

-

Moderate: Ethanol, pure Methanol.[1]

-

Low: Chloroform, Hexane (Non-polar solvents are ineffective for extraction).[1][2]

-

Mechanism:[1][5] The two glucose units significantly increase polarity compared to kaempferol aglycone, reducing permeability across non-polar membranes but enhancing aqueous solubility.[1]

-

-

pKa (Predicted): ~6.5 (related to the C5-OH and C4'-OH groups).[1][2]

-

LogP (Predicted): -1.26. The negative value confirms hydrophilicity, necessitating reversed-phase chromatography (C18) for separation.[1][2]

-

Stability: Susceptible to hydrolysis in acidic conditions (cleaving glucose units) and photodegradation.[1][2] Store protected from light at -20°C.

Biological Context & Biosynthesis[9][10]

The therapeutic potential of this molecule stems from its specific interaction with enzymatic clefts and antioxidant pathways.[1]

Biosynthetic Pathway

The synthesis in planta involves sequential glycosylation by UDP-dependent glycosyltransferases (UGTs).[1][2]

Figure 1: Sequential glycosylation pathway.[1][2] Specific UGT enzymes attach glucose moieties first at the C3 position, followed by the C7 position.

Key Biological Mechanisms

-

Neuroprotection (AChE Inhibition): The molecule acts as a reversible inhibitor of acetylcholinesterase.[1][2] The diglucoside structure allows interaction with the peripheral anionic site of AChE, preventing acetylcholine breakdown, a primary target in Alzheimer's therapy [1, 3].[2]

-

Metabolic Regulation: It inhibits

-glucosidase and -

Antioxidant Activity: While glycosylation generally reduces radical scavenging capacity compared to the aglycone (by blocking -OH groups), the 3,7-diglucoside retains significant capacity to scavenge DPPH and superoxide radicals due to the remaining free hydroxyls at C5 and C4' [2].[1][2]

Analytical & Isolation Protocols

This section details the "How-To" for researchers isolating or quantifying this compound.

Extraction and Isolation Workflow

Objective: Isolate high-purity Kaempferol-3,7-di-O-glucoside from plant matrix (e.g., Equisetum stems).

Protocol Logic:

-

Step 1 (Extraction): Use MeOH:H2O (70:30).[1][2] The water content is crucial to solubilize the polar diglycoside.[1]

-

Step 2 (Partitioning): Wash with Hexane (removes lipids/chlorophyll) -> Extract with n-Butanol.[1][2]

-

Why n-Butanol? It is the standard solvent for recovering flavonoid glycosides from the aqueous phase, leaving behind sugars and very polar salts.

-

Figure 2: Isolation workflow targeting polar glycosides.[1][2] The n-Butanol step is the critical selectivity filter.[1][2]

HPLC Quantification Method

System: HPLC-DAD (Diode Array Detector) or LC-MS/MS.[1][2]

| Parameter | Specification | Rationale |

| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) | Standard for separating flavonoids based on hydrophobicity.[1][2] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid suppresses ionization of phenolic -OH, sharpening peaks.[1] |

| Mobile Phase B | Acetonitrile (ACN) | Stronger eluent than methanol, provides better peak shape.[1][2] |

| Gradient | 0-5 min: 10% B; 5-20 min: 10%->40% B | Slow gradient required to separate 3,7-diglucoside from 3-glucoside.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

| Detection | UV 350 nm (Band I) & 265 nm (Band II) | 350 nm is specific for the flavonol B-ring conjugation.[1][2] |

| Retention Time | Expect elution before Kaempferol-3-glucoside | The extra glucose at C7 increases polarity, reducing retention on C18.[1] |

Self-Validation Check:

-

If the peak elutes after Kaempferol aglycone, the column chemistry or mobile phase is incorrect.[1] Diglycosides must elute earlier than aglycones in Reverse Phase.[1]

-

Mass Spec Confirmation: Look for Parent Ion [M-H]- at m/z 609. Fragmentation (MS2) should yield m/z 447 (loss of one glucose) and m/z 285 (aglycone).[1][2]

References

-

PubChem. (n.d.).[1][2][6][7] Kaempferol 3,7-diglucoside (CID 6325460).[1][2][8][4] National Library of Medicine.[1] Retrieved February 28, 2026, from [Link][1][2]

-

Sundaramoorthy, P. M., et al. (2020).[1][2] Extraction, isolation and identification of kaempferol 3,7 – Diglucoside in the leaf extracts of Evolvulus alsinoides (Linn.) and its inhibition potency against α-amylase, α-glucosidase, Acetylcholinesterase and amyloid aggregation. International Journal of Research in Pharmaceutical Sciences, 11(4). (Contextualized from search results on biological activity).

Sources

- 1. kaempferol 3,7-di-O-beta-D-glucoside - Wikidata [wikidata.org]

- 2. PubChemLite - Kaempferol 3-o-beta-d-diglucopyranoside 7-o-beta-d-glucopyranoside (C33H40O21) [pubchemlite.lcsb.uni.lu]

- 4. Kaempferol 3,7-diglucoside | C27H30O16 | CID 6325460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Kaempferol 3,7-di-O-glucoside | CAS 25615-14-9 | ScreenLib [screenlib.com]

- 6. Kaempferol 3-sophoroside-7-glucoside | C33H40O21 | CID 12960460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Kaempferol 3-robinoside 7-glucoside | C33H40O20 | CID 162639121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. evitachem.com [evitachem.com]

Literature review on Kaempferol-3,7-di-o-glucoside pharmacokinetics

Executive Summary

Kaempferol-3,7-di-O-glucoside (K3,7dG) is a flavonoid diglycoside found in medicinal plants such as Isatis indigotica, Cirsium japonicum, and Ginkgo biloba.[1] Unlike its aglycone counterpart (Kaempferol), K3,7dG exhibits high polarity and molecular weight (MW ~610.5 Da), which fundamentally alters its pharmacokinetic (PK) behavior.

Current pharmacokinetic evidence indicates that K3,7dG functions primarily as a natural prodrug . It undergoes minimal intact absorption in the small intestine. Instead, it relies on hydrolytic cleavage—mediated by cytosolic

This guide details the absorption mechanisms, metabolic biotransformation, and quantitative analytical protocols required to study K3,7dG pharmacokinetics.

Physicochemical Properties & Stability

Understanding the stability of K3,7dG is a prerequisite for valid PK studies. The 3,7-disubstitution pattern protects the flavonoid core from spontaneous oxidation but introduces vulnerability to enzymatic hydrolysis.

| Parameter | Value / Characteristic | Relevance to PK |

| Molecular Formula | High MW limits passive diffusion. | |

| Molecular Weight | 610.52 g/mol | Exceeds "Rule of 5" for oral bioavailability. |

| LogP | -1.1 (Estimated) | Hydrophilic; requires transporters (e.g., SGLT1) or hydrolysis. |

| Gastric Stability | High | Stable in acidic pH (1.2); resistant to acid hydrolysis. |

| Intestinal Stability | Low | Susceptible to enzymatic hydrolysis by LPH and microbiota. |

Absorption & Bioavailability Mechanisms

The absorption of K3,7dG is not a simple first-order process. It involves a complex interplay of transporters and hydrolytic enzymes.[2]

The "Hydrolysis-First" Hypothesis

Direct transport of intact diglucosides across the enterocyte monolayer is negligible due to their polarity. The primary absorption pathway follows this sequence:

-

Luminal Hydrolysis:

-

LPH (Lactase Phlorizin Hydrolase): Located on the brush border, LPH can cleave the glucose moiety at the C3 position. However, the C7-glucose is often resistant to LPH, requiring further processing.

-

Microbiota (Colonic): Unabsorbed K3,7dG reaches the colon, where genera such as Bacteroides and Eubacterium (e.g., E. ramulus) secrete

-glucosidases that cleave both sugar moieties.

-

-

Aglycone Uptake: The liberated Kaempferol is lipophilic and rapidly absorbed via passive diffusion.

-

Phase II Metabolism: Once inside the enterocyte, Kaempferol is immediately glucuronidated by UGTs (UDP-glucuronosyltransferases) and effluxed into the portal vein.

Pharmacokinetic Parameters (Rat Model)

Note: Parameters below reflect the measurement of Total Kaempferol (aglycone + conjugates) following oral administration of glycoside-rich extracts, as intact K3,7dG is rarely detected in plasma.

| Parameter | Typical Value (Oral) | Interpretation |

| 1.0 – 2.0 h (Peak 1) 5.0 – 8.0 h (Peak 2) | Early peak: LPH-mediated hydrolysis. Late peak: Colonic microbiota hydrolysis. | |

| 0.1 – 0.5 | Low absolute bioavailability (~2-4%) due to extensive First-Pass Effect. | |

| 3 – 5 hours | Rapid elimination once absorbed. | |

| Bioavailability (F) | < 5% | Limited by hydrolysis rate and Phase II conjugation.[3] |

Metabolic Pathways & Biotransformation

The following Graphviz diagram illustrates the critical metabolic fate of Kaempferol-3,7-di-O-glucoside, highlighting the transition from the gut lumen to systemic circulation.

Figure 1: Metabolic pathway of Kaempferol-3,7-di-O-glucoside showing hydrolysis-dependent absorption and subsequent Phase II conjugation.

Experimental Protocols

To study K3,7dG pharmacokinetics, researchers must employ a Simultaneous Determination Method using LC-MS/MS. Since the parent compound is rarely found in plasma, the standard protocol involves enzymatic hydrolysis of plasma samples to quantify "Total Kaempferol," while analyzing the dosing formulation for the intact diglucoside.

Protocol: LC-MS/MS Quantification in Plasma

Objective: Quantify Kaempferol and its metabolites in rat plasma.

Reagents:

-

Internal Standard (IS): Quercetin or Rutin (50 ng/mL).

-

Enzyme:

-glucuronidase/sulfatase (Helix pomatia). -

Solvents: Methanol (LC-MS grade), Formic Acid, Acetonitrile.

Step-by-Step Workflow:

-

Sample Preparation (Enzymatic Hydrolysis):

-

Aliquot 100

L of plasma into a 1.5 mL Eppendorf tube. -

Add 20

L of -

Add 10

L of Ascorbic Acid (20 mg/mL) to prevent oxidation. -

Incubate at 37°C for 45 minutes .

-

-

Extraction:

-

Add 300

L of cold Acetonitrile (containing IS) to precipitate proteins. -

Vortex vigorously for 3 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer supernatant to an autosampler vial.

-

-

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

m). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B (0-1 min)

90% B (1-5 min) -

Flow Rate: 0.3 mL/min.

-

Detection: ESI Negative Mode (MRM).

-

Kaempferol Transition:

m/z. -

K3,7dG Transition (if checking intact):

m/z.

-

-

Protocol: Characterization of K3,7dG in Plant Extracts

Before in vivo administration, the purity of K3,7dG in the extract must be verified.

-

Extraction: Sonicate 100 mg of plant powder (Isatis indigotica or Cirsium japonicum) in 10 mL of 70% Methanol for 30 mins.

-

Filtration: Filter through a 0.22

m PTFE membrane. -

Identification: Inject into LC-MS/MS. K3,7dG will elute earlier than the aglycone due to high polarity. Look for the parent ion

.

Future Perspectives & Drug Development

The "prodrug" nature of Kaempferol-3,7-di-O-glucoside offers specific therapeutic advantages:

-

Colonic Targeting: Because the C7-glucoside bond is resistant to upper GI hydrolysis, K3,7dG can deliver high concentrations of Kaempferol to the colon. This is relevant for treating Inflammatory Bowel Disease (IBD) and Colorectal Cancer .

-

Solubility: The diglycoside is significantly more water-soluble than the aglycone, simplifying formulation in aqueous media.

Researchers should focus on microbiota-dependent activation , as inter-individual variability in gut flora (e.g., levels of Bacteroides) will significantly impact the PK variability of this compound.

References

-

DuPont, M. S., et al. (2004). Absorption of kaempferol from endive, a source of kaempferol-3-glucuronide, in humans. European Journal of Clinical Nutrition. Link

-

Barve, A., et al. (2009). Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats. Biopharmaceutics & Drug Disposition. Link

-

Barrington, R., et al. (2009). Absorption, Conjugation and Efflux of the Flavonoids, Kaempferol and Galangin, Using the Intestinal CACO-2/TC7 Cell Model. Journal of Functional Foods. Link

-

Xu, L. L., et al. (2014). LC–MS/MS determination and pharmacokinetic study of seven flavonoids in rat plasma after oral administration of Cirsium japonicum DC. extract. Journal of Ethnopharmacology. Link

-

PubChem. Kaempferol 3,7-diglucoside Compound Summary. National Library of Medicine. Link

-

Braune, A., & Blaut, M. (2016). Bacterial species involved in the conversion of dietary flavonoids in the human gut. Gut Microbes. Link

Sources

Thermodynamic Stability & Degradation Kinetics of Kaempferol-3,7-di-O-glucoside

Topic: Thermodynamic Stability of Kaempferol-3,7-di-O-glucoside Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Kaempferol-3,7-di-O-glucoside (K-3,7-di-glc) is a flavonol diglycoside exhibiting distinct thermodynamic behaviors compared to its monoglycoside counterparts (e.g., Astragalin). Its stability is governed by the differential hydrolysis rates of the glycosidic bonds at the C3 and C7 positions and the susceptibility of the aglycone to oxidative cleavage. This guide provides a technical framework for assessing its stability profile, detailing degradation mechanisms, kinetic evaluation protocols, and formulation strategies to maximize shelf-life and bioavailability.

Molecular Architecture & Physicochemical Baseline

Understanding the structural vulnerabilities of K-3,7-di-glc is prerequisite to predicting its thermodynamic behavior.

-

Aglycone Core: Kaempferol (3,5,7,4'-tetrahydroxyflavone).

-

Glycosylation Pattern: Two

-D-glucose moieties attached at -

Structural Implications:

-

C3-Glycosylation: Sterically hinders the C-ring but disrupts the C3-OH

O=C4 intramolecular hydrogen bond, altering the redox potential compared to the aglycone. -

C7-Glycosylation: Increases polarity and water solubility but is generally more labile to acid hydrolysis than the C3 linkage due to the lack of stabilizing hydrogen bonding interactions with the carbonyl group.

-

Table 1: Physicochemical Properties (Predicted/Experimental)

| Property | Value / Characteristic | Relevance to Stability |

| Molecular Formula | Stoichiometry of degradation products. | |

| Molecular Weight | 610.52 g/mol | Mass balance calculations in HPLC. |

| pKa (Predicted) | ~6.5 (C4'-OH), ~8.5 (C5-OH) | Stability is pH-dependent; deprotonation accelerates oxidation. |

| LogP | -0.5 to 0.5 (Estimated) | Hydrophilic; susceptible to hydrolytic cleavage in aqueous media. |

| 265 nm (Band II), 345 nm (Band I) | Band I hypsochromic shift indicates C3-substitution; useful for tracking hydrolysis. |

Thermodynamic Stability Profile

Hydrolysis Kinetics (Acid-Catalyzed)

In acidic environments (pH < 4), K-3,7-di-glc undergoes stepwise hydrolysis. The reaction is pseudo-first-order when water is in excess.

-

Mechanism: Protonation of the glycosidic oxygen followed by nucleophilic attack by water.

-

Regioselectivity: The C7-O-glucoside bond typically hydrolyzes faster than the C3-O-glucoside bond. The C3-sugar is stabilized by the proximity to the electron-withdrawing C4 carbonyl and potential H-bonding networks, making the transition state for C7 cleavage energetically more favorable.

Thermal Degradation (Arrhenius Behavior)

Thermal stress follows the Arrhenius equation:

-

= Rate constant (

- = Pre-exponential factor

- = Activation energy (kJ/mol)

- = Gas constant (8.314 J/mol·K)

- = Temperature (K)[2][3][4]

Estimated Parameters:

For flavonol di-glycosides,

pH-Dependent Stability Landscape

-

Acidic (pH 1-3): Predominant pathway is Hydrolysis .

-

Product: Kaempferol-3-glucoside

Kaempferol.[5]

-

-

Neutral (pH 4-7): Maximum Stability . Hydrolysis is slow; oxidation is minimal.

-

Alkaline (pH > 8): Predominant pathway is Oxidative Degradation .

Degradation Pathways (Visualization)

The following diagram illustrates the stepwise degradation logic. Note the bifurcation based on pH conditions.

Caption: Stepwise degradation pathways of Kaempferol-3,7-di-O-glucoside under hydrolytic (acidic) and oxidative (alkaline) stress.

Experimental Protocols: Stability Profiling

To generate authoritative data for regulatory filing or formulation, follow these self-validating protocols.

Protocol A: Determination of Hydrolysis Rate Constants ( )

Objective: Quantify the degradation rate at fixed pH and Temperature.

-

Preparation:

-

Prepare a 100

M stock solution of K-3,7-di-glc in MeOH. -

Prepare buffer systems: Citrate (pH 3.0), Phosphate (pH 7.0), Borate (pH 9.0).

-

-

Incubation:

-

Dilute stock 1:10 into pre-heated buffers at three temperatures (e.g., 60°C, 70°C, 80°C) to accelerate kinetics.

-

Perform in sealed amber glass vials (inert atmosphere

preferred for alkaline pH).

-

-

Sampling:

-

Aliquot 200

L at -

Quench: Immediately add 200

L cold MeOH + 0.1% Formic Acid to stop reaction.

-

-

Analysis (HPLC-DAD/MS):

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5

m). -

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 40% B over 20 min.

-

Detection: 345 nm (specific for flavonols).

-

-

Calculation:

-

Plot

vs. Time ( -

Slope =

. -

Calculate Half-life:

.

-

Protocol B: Arrhenius Plot & Shelf-Life Prediction

Objective: Extrapolate stability to room temperature (25°C).

-

Obtain

at 60°C, 70°C, and 80°C from Protocol A (pH 3.0 or 7.0). -

Plot

vs. -

Determine Slope (

). -

Calculate

= -

Extrapolation: Use the equation to solve for

(rate at 298.15 K).

Formulation & Stabilization Strategies[3][5][9]

Based on the thermodynamic profile, the following strategies ensure integrity during drug development:

Table 2: Stabilization Matrix

| Stressor | Risk Level | Mitigation Strategy |

| Acidic Hydrolysis | High (pH < 4) | Buffer formulation to pH 5.5 - 6.5. Use lyophilization for long-term storage. |

| Alkaline Oxidation | Critical (pH > 8) | Add antioxidants (Ascorbic acid, Sodium metabisulfite). Sparge buffers with Nitrogen/Argon. |

| Enzymatic | High | Heat-treat plant extracts (80°C, 5 min) to denature |

| Light | Moderate | Store in amber glass.[3][8] Flavonols absorb UV; prolonged exposure causes photo-oxidation. |

| Solvent Effects | Moderate | Avoid protic solvents for long-term liquid storage; DMSO/MeOH at -20°C is preferred. |

References

-

MedChemExpress. Kaempferol-3,7-di-O-β-glucoside Product Information. Retrieved from

-

FooDB. Kaempferol 3,7-O-diglucoside Chemical & Physical Properties. Retrieved from

-

BenchChem. Stability and Handling of Flavonoid Glycosides. Retrieved from

-

PubChem. Kaempferol 3,7-diglucoside (CID 6325460).[1] National Library of Medicine. Retrieved from

-

TargetMol. Kaempferol-3,7-di-O-β-glucoside Activity and Stability. Retrieved from

Sources

- 1. Kaempferol 3,7-diglucoside | C27H30O16 | CID 6325460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Kaempferol 3,7-di-O-glucoside | CAS:25615-14-9 | Manufacturer ChemFaces [chemfaces.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Integrity Extraction and Isolation of Kaempferol-3,7-di-O-glucoside

Executive Summary & Chemical Logic

Kaempferol-3,7-di-O-glucoside (K3,7diG) is a flavonol diglycoside distinct from its aglycone (kaempferol) and monoglycoside counterparts due to its significantly higher polarity and unique spatial conformation.[1] Unlike C-4' glycosides, the 3,7-substitution pattern creates a "V-shaped" molecular geometry that influences both its solubility and membrane permeability.[1]

The Extraction Challenge: Standard flavonoid protocols often utilize Ethyl Acetate (EtOAc) for liquid-liquid partitioning.[2] However, due to the presence of two glucose moieties, K3,7diG exhibits high hydrophilicity. Relying solely on EtOAc often results in poor recovery, as the molecule tends to partition partially into the aqueous phase.

The Solution: This protocol utilizes a Differential Polarity Fractionation system. We employ Ultrasound-Assisted Extraction (UAE) for maximizing mass transfer, followed by a specific liquid-liquid partitioning sequence where n-Butanol is used to sequester the target diglycoside after removing less polar interferences with EtOAc. This ensures high recovery rates (>90%) and reduced downstream purification complexity.

Material Preparation & Pre-Treatment[2][3]

Tissue Preservation

-

Lyophilization (Freeze-Drying): Fresh plant tissue must be flash-frozen in liquid nitrogen immediately upon harvest to arrest glycosidase activity. Lyophilize at -50°C / 0.05 mbar for 48 hours.

-

Why: Thermal drying (oven) can induce partial hydrolysis of the C-7 glycosidic bond, which is energetically less stable than the C-3 bond.

-

-

Grinding: Pulverize dried tissue to a fine powder (mesh size 40–60) using a ball mill. Store at -20°C in vacuum-sealed bags.

Extraction Methodology (Ultrasound-Assisted)

Solvent Selection

Optimized Solvent: 70% Methanol (aq) + 0.1% Formic Acid.

-

Rationale: The 70% aqueous portion matches the polarity of the diglucoside. The formic acid (pH ~2.5) stabilizes the phenolic hydroxyl groups, preventing oxidation and ionization during extraction.

The Protocol

Step 1: Solubilization

-

Weigh 1.0 g of lyophilized powder into a 50 mL centrifuge tube.

-

Add 20 mL of extraction solvent (1:20 w/v ratio).

-

Vortex vigorously for 30 seconds to disperse the powder.

Step 2: Acoustic Cavitation (UAE)

-

Place the tube in an ultrasonic bath (Frequency: 40 kHz, Power: 300 W).

-

Critical Parameter: Maintain temperature < 35°C using ice blocks in the bath water.

-

Sonicate for 30 minutes.

Step 3: Clarification

-

Centrifuge at 4,500 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

Re-extract the pellet with 10 mL of fresh solvent (repeat Steps 1-3).

-

Combine supernatants.

Enrichment: Differential Polarity Fractionation

This is the critical deviation from standard protocols. We separate the target based on its partition coefficient (

Step 4: Solvent Removal

-

Evaporate the combined methanolic extract to dryness using a rotary evaporator (Max bath temp: 40°C).

-

Re-suspend the residue in 20 mL of warm distilled water (30°C) .

Step 5: Sequential Partitioning

-

Defatting (Hexane):

-

Add 20 mL Hexane to the aqueous suspension. Shake and separate.

-

Target: Chlorophyll, lipids, waxes.

-

Action: Discard Hexane layer.

-

-

Aglycone Removal (Ethyl Acetate):

-

Add 20 mL Ethyl Acetate (EtOAc) to the aqueous phase. Shake and separate.

-

Target: Free Kaempferol, monoglycosides, and less polar phenols.

-

Action: Save EtOAc layer for separate analysis (optional); Retain Aqueous Phase .

-

-

Target Recovery (n-Butanol):

-

Add 20 mL n-Butanol (saturated with water) to the aqueous phase.

-

Shake vigorously for 2 minutes.

-

Target:Kaempferol-3,7-di-O-glucoside and other polar diglycosides.[1]

-

Action:Collect the n-Butanol layer . Repeat 2x.

-

Step 6: Final Concentration

-

Evaporate the combined n-Butanol fractions to dryness.

-

Re-dissolve in 1 mL of HPLC-grade Methanol for analysis or purification.

Visualization of Workflow

Figure 1: Differential Polarity Fractionation workflow designed to isolate polar diglycosides from complex plant matrices.

Analytical Validation (HPLC-DAD)

To validate the extraction, use the following chromatographic conditions.

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Wavelength | 365 nm (Band I), 260 nm (Band II) |

| Injection Vol | 10 µL |

| Temperature | 30°C |

Gradient Profile:

-

0–5 min: 10% B (Isocratic)

-

5–20 min: 10%

30% B (Elution of diglycosides) -

20–30 min: 30%

90% B (Elution of aglycones) -

30–35 min: 90% B (Wash)

Identification Criteria:

-

UV Spectra: Two absorption maxima at ~265 nm and ~365 nm.

-

Retention Time: K3,7diG will elute earlier than Kaempferol-3-glucoside and Kaempferol aglycone due to the two sugar moieties.

Troubleshooting & Optimization (Self-Validating System)

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cell disruption or thermal degradation. | Increase sonication power; Ensure temp < 35°C. Switch to 60% EtOH if MeOH is restricted. |

| Peak Tailing | Secondary interactions with silanols. | Ensure Formic Acid (0.1%) is present in both mobile phases. |

| Ghost Peaks | Hydrolysis of 3,7-diglucoside to 3-glucoside. | Check evaporation bath temp (<40°C). Avoid strong acids (HCl) in extraction solvent. |

| Emulsion in Partition | High pectin/protein content. | Centrifuge the biphasic mixture at 2,000 x g to break the emulsion. |

References

-

Optimization of Flavonoid Extraction: Liu, W., et al. (2010).[2] "Optimization of Total Flavonoid Compound Extraction from Gynura medica Leaf Using Response Surface Methodology." Journal of Pharmaceutical and Biomedical Analysis.

-

Isolation from Lindera neesiana: Adhikari-Devkota, A., et al. (2019).[4] "Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana." Molecules.

-

Chemical Properties & Stability: BenchChem Technical Support. "Application Notes and Protocols for the Extraction of Kaempferol Glycosides."

-

Role in Arabidopsis (Physiology): Yin, R., et al. (2014). "Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots."[5] New Phytologist.

-

HPLC Method Validation: Thakur, A. K., et al. (2009).[6] "Improved high-performance liquid chromatography-DAD method for the simultaneous analysis of quercetin and kaempferol." Acta Chromatographica.

Sources

- 1. evitachem.com [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana [mdpi.com]

- 5. Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

HPLC-MS/MS method for identification of Kaempferol-3,7-di-o-glucoside

Application Note: High-Sensitivity Identification of Kaempferol-3,7-di-O-glucoside via HPLC-ESI-MS/MS

Executive Summary

This protocol details the methodological framework for the identification and quantification of Kaempferol-3,7-di-O-glucoside (K3,7G) in complex plant matrices. Unlike simple aglycones, K3,7G presents analytical challenges due to the presence of isobaric isomers (e.g., Kaempferol-3-O-gentiobioside, Kaempferol-3-O-sophoroside) and the need for precise ionization parameters to prevent in-source fragmentation.

This guide moves beyond standard operating procedures by integrating mechanistic fragmentation logic with field-proven chromatographic separation , ensuring high specificity and reproducibility.

Scientific Background & Mechanistic Logic

The Analyte

-

Molecular Formula:

[1] -

Molecular Weight: 610.52 Da

-

Key Structural Feature: Two

-D-glucose moieties attached at the C3 and C7 positions of the kaempferol aglycone.[1]

The Challenge: Isobaric Interference

Mass spectrometry alone cannot easily distinguish between K3,7G and Kaempferol-3-O-diglucosides (where two sugars are linked in a chain at C3). Both have a precursor ion of m/z 609 (negative mode) and fragment to m/z 285 (aglycone).

-

Solution: We utilize HPLC retention behavior (3,7-substituted flavonols are generally more polar than 3-O-diglycosides but less polar than 7-O-diglycosides) combined with unique MRM transitions where the abundance ratio of the intermediate mono-glucoside (m/z 447) serves as a diagnostic marker.

Experimental Workflow

Visualization of Workflow

Figure 1: End-to-end workflow for the extraction, separation, and tandem mass spectrometric detection of K3,7G.

Detailed Protocol

Sample Preparation

Rationale: Flavonol glycosides are moderately polar. Acidified methanol prevents oxidation and stabilizes the glycosidic bond during extraction.

-

Lyophilization: Freeze-dry plant tissue to remove water (prevents enzymatic degradation).

-

Extraction: Weigh 100 mg powder. Add 5 mL Extraction Solvent (70% Methanol : 29.9% Water : 0.1% Formic Acid).

-

Disruption: Vortex for 1 min, then sonicate for 15 min at <20°C.

-

Clarification: Centrifuge at 12,000 x g for 10 min.

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.

HPLC Conditions

Rationale: A C18 column provides the necessary hydrophobicity to separate the 3,7-di-O-glucoside from its isomers. The 3,7-substitution pattern makes the molecule slightly more polar than the 3-O-diglycoside equivalent, resulting in earlier elution times.

| Parameter | Setting |

| System | Agilent 1290 Infinity II or equivalent UHPLC |

| Column | Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) |

| Temp | 35°C (Controlled to ensure retention time reproducibility) |

| Flow Rate | 0.3 mL/min |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Injection Vol | 2.0 µL |

Gradient Profile:

-

0-2 min: 5% B (Isocratic hold for polar interferences)

-

2-15 min: 5% -> 40% B (Linear gradient for glycoside separation)

-

15-18 min: 40% -> 95% B (Wash)

-

18-22 min: 5% B (Re-equilibration)

MS/MS Parameters

Rationale:Negative Ion Mode (ESI-) is superior for flavonoids due to the acidic phenolic protons. It yields lower background noise and higher sensitivity than positive mode.

| Parameter | Setting |

| Ion Source | ESI (Negative Mode) |

| Spray Voltage | -3500 V |

| Gas Temp | 325°C |

| Nebulizer | 45 psi |

| Precursor Ion | m/z 609.1 [M-H]⁻ |

MRM Transitions (Multiple Reaction Monitoring):

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Interpretation |

| Quantifier | 609.1 | 285.0 | 35 | 100 | Loss of two glucose units ( |

| Qualifier 1 | 609.1 | 447.1 | 20 | 100 | Loss of one glucose unit ( |

| Qualifier 2 | 609.1 | 255.0 | 50 | 100 | Retro-Diels-Alder (RDA) fragment of aglycone |

Data Analysis & Fragmentation Pathway

Fragmentation Logic

In negative mode, the fragmentation of K3,7G follows a sequential loss of sugar moieties.

-

Stage 1: The precursor ion (m/z 609) loses one glucose unit (162 Da) to form the mono-glucoside intermediate (m/z 447). In 3,7-di-O-glycosides, the 7-O-glucose is often more labile, but both pathways occur.

-

Stage 2: The intermediate loses the second glucose unit (162 Da) to yield the radical aglycone ion (m/z 285, Kaempferol).

Fragmentation Diagram

Figure 2: ESI(-) MS/MS fragmentation pathway of Kaempferol-3,7-di-O-glucoside.

Validation Criteria (Self-Validating System)

To ensure the protocol is functioning correctly, the following criteria must be met:

-

Retention Time Stability: The analyte must elute within ±0.1 min of the reference standard.

-

Ion Ratio: The ratio of the Quantifier (285) to the Qualifier (447) area should be consistent (e.g., if the standard is 1.5, samples should be 1.5 ± 20%). Significant deviation indicates a co-eluting isomer (e.g., a 3-O-diglycoside might favor the 285 fragment differently).

-

Linearity:

over the range of 10–1000 ng/mL.

References

-

Parejo, I., et al. (2004). "Separation and characterization of phenolic compounds in fennel (Foeniculum vulgare) using liquid chromatography–negative electrospray ionization tandem mass spectrometry." Journal of Agricultural and Food Chemistry. Link

-

Ablajan, K., et al. (2006). "Structural characterization of flavonoid O-glycosides by multi-stage mass spectrometry." Rapid Communications in Mass Spectrometry. Link

-

Kachlicki, P., et al. (2016).[4] "Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques." Molecules. Link

-

Rigano, D., et al. (2017). "LC-ESI-MS profile, antioxidant activity and cytotoxic screening of Oligomeris linifolia." Journal of Applied Pharmaceutical Science. Link

-

Panchal, H., & Shah, M. B. (2017).[5] "Development and Validation of a Rapid LC-MS/MS Method for Simultaneous Determination of Kaempferol and Quercetin in Thespesia populnea Extract." Journal of AOAC International. Link

Sources

- 1. Kaempferol 3,7-diglucoside | C27H30O16 | CID 6325460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of a Rapid LC-MS/MS Method for Simultaneous Determination of Kaempferol and Quercetin in Thespesia populnea Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Structural Elucidation of Kaempferol-3,7-di-O-glucoside via 1H and 13C NMR Spectroscopy

Introduction & Scientific Significance

Kaempferol-3,7-di-O-glucoside (also known as kaempferol 3,7-diglucoside) is a naturally occurring flavonol diglycoside with profound therapeutic potential. Recent pharmacological studies have highlighted its efficacy in inhibiting amyloid-beta (Aβ1-42) fibril formation, thereby offering neuroprotective effects against Alzheimer's disease pathology[1]. Furthermore, it exhibits potent antioxidant and cytotoxic activities, making it a valuable compound isolated from medicinal plants such as Evolvulus alsinoides[1] and Descurainia sophia[2].

For drug development professionals and phytochemists, unequivocally confirming the molecular configuration of this compound is critical. This application note provides a comprehensive, self-validating protocol for the isolation, sample preparation, and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Kaempferol-3,7-di-O-glucoside.

Experimental Protocols

Isolation and Purification Workflow

To ensure high-fidelity NMR data, the analyte must achieve >98% purity. Impurities, particularly structurally similar flavonoids, can cause signal overlap in the aliphatic sugar region (δ 3.0–4.0 ppm).

-

Extraction: Extract the dried aerial parts of the source plant (e.g., Evolvulus alsinoides) using 70% aqueous ethanol[1].

-

Fractionation: Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Purification: Pool the flavonoid-rich fractions and purify via preparative High-Performance Liquid Chromatography (Prep-HPLC) using a C18 reverse-phase column. Monitor elution at 265 nm and 348 nm (characteristic UV-Vis bands for the cinnamoyl and benzoyl systems of kaempferol)[3].

Fig 1. Step-by-step workflow from plant extraction to NMR structural elucidation.

NMR Sample Preparation

-

Solvent Selection: Deuterated methanol (CD3OD) is the optimal solvent. Unlike CDCl3, CD3OD readily dissolves polar diglycosides. Furthermore, it exchanges with the hydroxyl protons on the glucose moieties, suppressing broad OH signals that would otherwise obscure the critical sugar methine and methylene resonances.

-

Preparation: Dissolve 5–10 mg of the purified lyophilized compound in 0.6 mL of CD3OD.

-

Calibration: Add a trace amount of Tetramethylsilane (TMS) as an internal standard to calibrate the chemical shifts to exactly δ 0.00 ppm.

NMR Acquisition Parameters

-

Instrument: 500 MHz or 600 MHz NMR Spectrometer equipped with a cryoprobe.

-

1H NMR: Set the pulse angle to 30°, acquisition time to 2.73 s, and relaxation delay (D1) to 2.0 s. Acquire a minimum of 64 scans.

-

13C NMR: Operate at 125 MHz or 150 MHz. Because quaternary carbons (e.g., C-4 carbonyl) relax slowly and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons, use a relaxation delay of at least 2.0 s and acquire >10,000 scans to ensure a high signal-to-noise ratio.

Mechanistic Insights & Data Interpretation

Stereochemical Confirmation via 1H NMR

The stereochemistry of the two D-glucose units is defined by their anomeric centers (C-1'' and C-1'''). The 1H NMR spectrum exhibits two distinct anomeric doublets at δ 5.33 and δ 4.74[4]. The causality behind the large coupling constants (

Linkage Verification via 13C and 2D NMR

The 13C NMR data confirms the aglycone carbonyl at C-4 (δ 179.6) and the anomeric carbons at δ 104.2 and δ 101.8[3]. To prove that the glucose units are attached specifically at the C-3 and C-7 positions (rather than C-4'), Heteronuclear Multiple Bond Correlation (HMBC) is required. A

Fig 2. Key HMBC correlations confirming the specific glycosidic linkage sites.

Spectral Data Summaries

Table 1: 1H NMR Spectral Data (CD3OD, 500 MHz)

Data synthesized from established literature values for Kaempferol 3,7-diglucoside[4].

| Position | δH (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Assignment |

| Aglycone | |||||

| 6 | 6.19 | d | 2.1 | 1H | A-ring proton |

| 8 | 6.38 | d | 2.1 | 1H | A-ring proton |

| 2', 6' | 8.08 | d | 8.8 | 2H | B-ring protons |

| 3', 5' | 6.90 | d | 8.8 | 2H | B-ring protons |

| 3-O-Glucoside | |||||

| 1'' | 5.33 | d | 7.6 | 1H | Anomeric proton (β) |

| 2''–6'' | 3.30 – 3.80 | m | - | 6H | Sugar methines/methylene |

| 7-O-Glucoside | |||||

| 1''' | 4.74 | d | 7.6 | 1H | Anomeric proton (β) |

| 2'''–6''' | 3.30 – 3.80 | m | - | 6H | Sugar methines/methylene |

Table 2: 13C NMR Spectral Data (CD3OD, 125 MHz)

Data synthesized from established literature values for Kaempferol 3,7-diglucoside[3].

| Position | δC (ppm) | Carbon Type | Position | δC (ppm) | Carbon Type |

| Aglycone | 3-O-Glucoside | ||||

| 2 | 159.8 | Quaternary (C) | 1'' | 104.2 | Methine (CH) |

| 3 | 135.4 | Quaternary (C) | 2'' | 75.7 | Methine (CH) |

| 4 | 179.6 | Carbonyl (C=O) | 3'' | 78.4 | Methine (CH) |

| 5 | 162.9 | Quaternary (C) | 4'' | 71.3 | Methine (CH) |

| 6 | 100.5 | Methine (CH) | 5'' | 78.0 | Methine (CH) |

| 7 | 164.7 | Quaternary (C) | 6'' | 62.6 | Methylene (CH2) |

| 8 | 95.8 | Methine (CH) | 7-O-Glucoside | ||

| 9 | 158.5 | Quaternary (C) | 1''' | 101.8 | Methine (CH) |

| 10 | 107.4 | Quaternary (C) | 2''' | 74.8 | Methine (CH) |

| 1' | 122.8 | Quaternary (C) | 3''' | 77.9 | Methine (CH) |

| 2', 6' | 132.3 | Methine (CH) | 4''' | 71.2 | Methine (CH) |

| 3', 5' | 116.1 | Methine (CH) | 5''' | 78.6 | Methine (CH) |

| 4' | 161.6 | Quaternary (C) | 6''' | 62.4 | Methylene (CH2) |

Conclusion

The structural elucidation of Kaempferol-3,7-di-O-glucoside relies heavily on the synergistic interpretation of 1H and 13C NMR spectra. The distinct anomeric doublets with

References

-

MDPI. "A New Oleanane Type Saponin from the Aerial Parts of Nigella sativa with Anti-Oxidant and Anti-Diabetic Potential". Molecules, 2020. Available at:[Link]

-

Pharmacognosy Magazine. "Extraction, Isolation and Identification of Kaempferol 3,7 – Diglucoside in the Leaf Extracts of Evolvulus alsinoides (Linn.)". Phcog Mag, 2020. Available at:[Link]

-

ResearchGate. "Cytotoxic and anti-inflammatory constituents from the seeds of Descurainia sophia". Biomedicine & Pharmacotherapy, 2019. Available at:[Link]

Sources

Application Note: Solvent Systems for Thin-Layer Chromatography of Kaempferol Glycosides

The following Application Note is designed for immediate implementation in analytical laboratories. It synthesizes established chromatographic theory with practical, high-resolution protocols for the separation of Kaempferol glycosides.

Executive Summary & Mechanistic Rationale

The separation of Kaempferol glycosides presents a distinct challenge due to the significant polarity difference between the lipophilic aglycone (Kaempferol) and its hydrophilic glycosidic derivatives. Standard lipophilic systems often leave glycosides at the origin, while highly polar systems co-elute them near the solvent front.

The Solution: This protocol utilizes a "Polarity-Tuned" approach. We employ weak organic acids (Formic/Acetic) not merely as modifiers but as ionization suppressors . By suppressing the dissociation of phenolic hydroxyls (

Visualization Mechanism

We utilize Neu’s Reagent (Natural Products Reagent) followed by PEG-4000.

-

Mechanism: Diphenylboric acid 2-aminoethyl ester (DPBA) forms a rigid complex with the C-3 hydroxyl and C-4 keto group (or C-5 OH and C-4 keto) of the flavonoid.

-

Result: This rigidification minimizes non-radiative energy decay, resulting in intense, specific fluorescence under UV-365 nm.

-

Kaempferol derivatives: Typically Yellow-Green fluorescence.

-

Quercetin derivatives: Typically Orange fluorescence (allows for immediate differentiation).[1]

-

Experimental Workflow

The following diagram outlines the critical path from extraction to derivatization.

Figure 1: Optimized HPTLC workflow for flavonoid glycoside profiling. Note the critical saturation step to ensure reproducible Rf values.

Optimized Solvent Systems

Do not rely on a single system.[2] Select the mobile phase based on the glycosylation complexity of your target.

System A: The "Universal Glycoside" Screen (Recommended Start)

Best for separating mono- and di-glycosides (e.g., Astragalin vs. Nicotiflorin).

-

Composition: Ethyl Acetate : Formic Acid : Glacial Acetic Acid : Water[3][4]

-

Ratio: 100 : 11 : 11 : 26 (v/v/v/v)[4]

-

Preparation: Mix thoroughly. The system is monophasic but requires 20 minutes of chamber saturation.

-

Expected Behavior:

-

Aglycones (Kaempferol) move to the upper third (

). -

Glycosides spread across the middle region (

0.3 – 0.6).

-

System B: High-Resolution Aglycone Separation

Best if the sample is hydrolyzed or contains mostly aglycones (Kaempferol, Quercetin, Isorhamnetin).

-

Ratio: 5 : 4 : 1 (v/v/v) (Optimized from 6:4:0.3 literature values for better peak shape).

-

Expected Behavior:

-

Glycosides remain near the origin (

). -

Kaempferol separates clearly from Quercetin.

-

System C: Polar / Poly-glycoside System

Best for complex tri-glycosides or highly polar fractions.

-

Composition: Ethyl Acetate : Methanol : Water : Formic Acid[4][6]

-

Ratio: 50 : 3 : 10 : 2 (v/v/v/v)

-

Rationale: The addition of methanol increases eluting strength, moving polar glycosides up the plate.

Quantitative Data & Rf Values

The following values are empirical averages observed on Silica Gel 60

| Compound | Structure Type | Approx.[1][2][3][4][5][6][7][8][9][10][11] Rf (System A) | Fluorescence (Neu's) |

| Kaempferol | Aglycone | 0.85 - 0.92 | Green-Yellow |

| Kaempferol-3-O-rhamnoside | Monoglycoside | 0.65 - 0.70 | Yellow-Green |

| Kaempferol-3-O-glucoside | Monoglycoside | 0.55 - 0.60 | Yellow-Green |

| Kaempferol-3-O-rutinoside | Diglycoside | 0.35 - 0.45 | Yellow-Green |

| Rutin (Quercetin-3-rut) | Diglycoside (Ref) | 0.30 - 0.40 | Orange |

Critical Note:

values vary with humidity and temperature. Always run authentic standards (Rutin and Kaempferol) on every plate as system suitability markers.

Detailed Protocols

Sample Preparation (Direct Extraction)

-